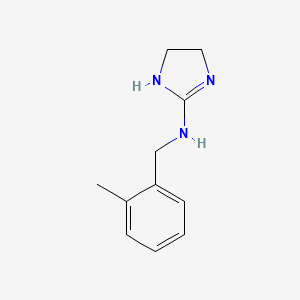

N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

N-[(2-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C11H15N3/c1-9-4-2-3-5-10(9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H2,12,13,14) |

InChI Key |

IFRIBOQFELMEFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Imidazole Derivatives

One common approach involves alkylation of imidazole or dihydroimidazole intermediates with suitable benzyl halides or derivatives:

- Starting Material: 4,5-dihydro-1H-imidazol-2-amine or its derivatives.

- Reagents: 2-methylbenzyl halides (e.g., benzyl bromide, benzyl chloride).

- Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Procedure: The imidazole derivative is stirred with the benzyl halide and base at room temperature or slightly elevated temperatures (~50°C) to facilitate nucleophilic substitution, yielding the N-(2-methylbenzyl) substituted product.

Imidazol-2-amine + 2-methylbenzyl bromide → N-(2-methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine

This method is supported by literature reports where N-alkylation of imidazole derivatives was performed under similar conditions with good yields.

Cyclization of Precursors

Another route involves cyclization of aminoalkyl precursors :

- Starting Materials: α-Amino ketones or amino alcohols bearing the 2-methylbenzyl group.

- Reagents: Condensing agents such as formic acid derivatives or phosphoryl chloride.

- Conditions: Reflux in solvents like acetic acid or ethanol.

- Mechanism: Intramolecular cyclization occurs via nucleophilic attack of amino groups on electrophilic centers, forming the imidazole ring.

This approach is often used in the synthesis of imidazoline derivatives, which are then oxidized or reduced to the target compound.

Multi-step Synthesis via Intermediate Formation

Recent advances include one-pot multi-step reactions that combine N-alkylation and cyclization:

- Method: Reacting 2-methylbenzyl amines with dihydroimidazole precursors under controlled conditions, sometimes facilitated by catalysts or microwave irradiation.

- Advantages: Increased efficiency, higher yields, and simplified purification.

This method is exemplified in recent research where microwave-assisted synthesis yielded the target compound with high purity and efficiency.

Research-Backed Data and Reaction Conditions

Notable Considerations and Optimization

- Choice of Solvent: Polar aprotic solvents like DMSO or DMF facilitate nucleophilic substitution.

- Reaction Temperature: Mild to moderate temperatures (25–80°C) optimize yields while minimizing side reactions.

- Catalysts: Use of bases such as K₂CO₃ enhances nucleophilicity; microwave irradiation accelerates reaction times.

- Purification: Column chromatography or recrystallization from ethanol or ethyl acetate ensures high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the benzyl group, resulting in various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 2-Methylbenzaldehyde or 2-Methylbenzoic acid.

Reduction: Various reduced imidazole derivatives.

Substitution: Benzyl-substituted imidazole derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound belonging to the class of imidazole derivatives, featuring a five-membered heterocyclic structure with two nitrogen atoms and a 2-methylbenzyl group, giving it unique properties and potential applications.

Potential Applications

- Medicinal Chemistry Compounds containing the imidazole structure, including this compound, have been studied for their biological activities. Imidazole derivatives are known for their potential therapeutic effects, including anticancer and antimicrobial properties. Some studies indicate that these compounds may exhibit mutagenic properties and cardiovascular activity, making them of interest in drug development. Studies on this compound's interactions with other biological molecules could provide insights into its mechanism of action and therapeutic potential. Interaction studies often involve evaluating binding affinities with enzymes or receptors relevant to disease pathways.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(4-Chlorophenyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine | Imidazole derivative | Exhibits significant anticancer activity |

| 1-Aryl-4,5-dihydro-1H-imidazol-2-amines | Imidazole derivative | Known for diverse biological activities |

| 3-(4,5-Dihydro-1H-imidazole-2-yl)-1H-indoles | Indole derivative | Potential insulin secretagogues |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | Imidazole derivative | Inhibits the growth of cervical and bladder cancer cell lines |

These compounds illustrate the diversity within the imidazole family and highlight this compound's unique properties due to its specific substituents and structural configuration. Other derivatives of imidazole have been shown to have antibacterial activity .

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Clonidine (N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine)

- Molecular Formula : C₉H₉Cl₂N₃

- Key Features :

- Bioavailability: 75–95% with rapid absorption (peak plasma concentration in 60–90 minutes) .

- Lipophilicity: Enables blood-brain barrier penetration, targeting hypothalamic α₂-adrenergic receptors for antihypertensive effects .

- Substituent Impact: The 2,6-dichlorophenyl group enhances receptor binding affinity and metabolic stability compared to simpler aryl groups.

Tolonidine Nitrate (N-(2-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)

- Molecular Formula : C₁₀H₁₂ClN₃

- Application: Used as an antihypertensive agent, highlighting the therapeutic versatility of imidazoline scaffolds .

Romifidine Hydrochloride (N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride)

- Molecular Formula : C₉H₁₀BrClFN₃

- Application: Veterinary sedative, demonstrating substituent-driven divergence in biological targets .

Tramazoline (N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine)

NSC 617145 (5-(4-Chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine N-(4-methylphenyl)sulfonylacetamide)

- Key Features :

Structural and Functional Analysis

Substituent Effects on Basicity (pKa)

- Electron-Withdrawing Groups (Cl, NO₂): Increase acidity (lower pKa) by destabilizing the protonated imidazoline ring. For example, N-(2-Chloro-4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (12a) exhibits a pKa shift due to the NO₂ group .

- Electron-Donating Groups (CH₃, OCH₃) : Elevate basicity (higher pKa), enhancing solubility in acidic environments. The 2-methylbenzyl group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacokinetic and Thermodynamic Properties

- Melting Points: Tolonidine derivatives with Cl substituents (e.g., 12a) show higher melting points (190–193°C) compared to non-halogenated analogues, correlating with crystalline stability .

- Metabolism : Chlorinated derivatives (e.g., clonidine) undergo hepatic metabolism (50% excretion as inactive metabolites), whereas methylated variants may exhibit altered metabolic pathways .

Data Tables

Table 1: Comparative Properties of Imidazoline Derivatives

Table 2: Substituent Impact on Key Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Halogen (Cl, Br) | Clonidine, Tolonidine | ↑ Receptor affinity, ↑ Metabolic stability, ↓ pKa |

| Alkyl (CH₃) | Target compound | Moderate lipophilicity, balanced solubility |

| Polycyclic aromatic | Tramazoline | ↑ Lipophilicity, prolonged action |

| Hybrid functional groups | NSC 617145 | Multitarget activity (e.g., anticancer) |

Research Findings and Trends

- Synthetic Methods: Imidazolines are commonly synthesized via condensation of amines with aldehydes under thermal or catalytic conditions (e.g., ).

- Computational Studies : Density functional theory (DFT) analyses (e.g., ) predict vibrational spectra and HOMO-LUMO gaps, aiding in rational design of imidazoline-based drugs .

Biological Activity

N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the imidazole derivatives class, characterized by its unique chemical structure featuring a five-membered heterocyclic imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- IUPAC Name : this compound

- CAS Number : 38941-29-6

- Molecular Formula : C11H15N3

- Molecular Weight : 189.26 g/mol

- Purity : 95% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Imidazole derivatives are known to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. A study highlighted that compounds with imidazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting cell cycle progression and promoting oxidative stress .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Induces apoptosis | TBD | |

| 1-Aryl-4,5-dihydro-1H-imidazol-2-amines | Cell cycle arrest | TBD | |

| N-(4-Chlorophenyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine | Antitumor activity | TBD |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways in pathogens .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bactericidal | TBD | |

| Escherichia coli | Bacteriostatic | TBD | |

| Candida albicans | Fungicidal | TBD |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Studies suggest that the compound may bind to specific enzymes or receptors involved in disease pathways, thereby modulating their activity and contributing to its therapeutic effects .

Case Study 1: Anticancer Efficacy

In a recent study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The results indicated an IC50 value that suggests significant potency against certain cancer types. Further investigations are required to elucidate the specific pathways affected by this compound .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amines against common pathogens such as Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited notable antimicrobial activity at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves cyclocondensation or alkylation reactions. For example, reacting 2-methylbenzylamine with ethylenediamine derivatives under reflux in anhydrous ethanol, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate imidazole ring formation. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to imidazole precursor) and maintaining inert conditions (argon atmosphere) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) enhances purity (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm imidazole ring protons (δ 3.2–3.8 ppm for dihydro protons) and aromatic substituents.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 204.2).

- X-ray Crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) refines bond lengths and angles, confirming the 4,5-dihydroimidazole core and 2-methylbenzyl substitution .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values) across studies?

Methodological Answer:

Discrepancies often arise from:

- Substituent Positioning : Fluorine or methyl groups at meta/para positions (e.g., 3-fluorophenyl vs. 4-fluoro-2-methylphenyl analogs) alter lipophilicity and target binding .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted precursors) may skew activity .

Advanced: What crystallographic software tools are recommended for resolving structural ambiguities in analogs of this compound?

Methodological Answer:

- SHELX Suite : SHELXL refines small-molecule structures against high-resolution data (R-factor < 0.05), critical for confirming dihedral angles in the imidazole ring .

- WinGX/ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···N interactions in the solid state) .

Advanced: How do halogen substitutions (e.g., F, Cl, Br) on the phenyl ring influence pharmacological activity?

Methodological Answer:

- Fluorine : Enhances lipophilicity (logP ↑) and metabolic stability. For example, 4-fluoro-2-methylphenyl analogs show 2× higher binding affinity to α-adrenergic receptors than non-fluorinated analogs .

- Chlorine/Bromine : Increase steric bulk, potentially reducing off-target interactions. N-(3-bromo-4-fluorophenyl) derivatives exhibit unique helicase inhibition (WRN helicase IC = 1.2 µM), relevant in cancer therapy .

Advanced: What strategies are used to design SAR studies for imidazole derivatives like this compound?

Methodological Answer:

- Core Modifications : Compare 4,5-dihydroimidazole vs. fully aromatic imidazole (e.g., tizanidine) to assess ring saturation effects on conformational flexibility .

- Substituent Scanning : Synthesize analogs with varied substituents (e.g., methyl, methoxy) at the 2-methylbenzyl position and profile via radioligand binding assays (e.g., α-adrenoceptor) .

Advanced: How does this compound compare to clinically used imidazole-based drugs (e.g., clonidine) in terms of mechanism and selectivity?

Methodological Answer:

- Clonidine Analog : Shares the 4,5-dihydroimidazole core but lacks the 2-methylbenzyl group. Clonidine’s 2,6-dichlorophenyl substituent confers higher α-adrenoceptor selectivity (K = 0.6 nM vs. 8 nM for N-(2-methylbenzyl)), suggesting the methyl group reduces target affinity .

- Therapeutic Potential : Evaluate in vivo models (e.g., hypertensive rats) with pharmacokinetic profiling (plasma t, BBB permeability) to assess translational viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.